(2,6-Dibromopyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(2,6-dibromopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
CQZFRFVORLQNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromopyridin 3 Yl Methanamine and Its Derivatives
Reactivity Profiles of Bromine Substituents on the Pyridine (B92270) Ring
The pyridine ring in (2,6-Dibromopyridin-3-yl)methanamine is rendered electron-deficient by the electronegative nitrogen atom. This electronic characteristic, combined with the presence of two bromine atoms, significantly influences the reactivity at the C2 and C6 positions.
Nucleophilic Aromatic Substitution Reactions at Brominated Positions
The bromine atoms at the C2 and C6 positions of the pyridine ring are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards attack by nucleophiles, particularly at the ortho (C2, C6) and para (C4) positions. In this molecule, both bromine atoms are in activated ortho positions.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (bromide). The rate of these reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the aminomethyl group at the C3 position, an electron-donating group, may slightly deactivate the ring towards nucleophilic attack compared to 2,6-dibromopyridine (B144722). However, strong nucleophiles such as alkoxides, thiolates, and amines are still expected to displace the bromine atoms under appropriate reaction conditions.
Selective substitution at one of the bromine positions over the other could be challenging and would likely depend on the reaction conditions and the nature of the nucleophile. Steric hindrance from the adjacent methanamine group might play a role in directing the incoming nucleophile.
Cross-Coupling Reactivity with Organometallic Reagents
The bromine substituents on the pyridine ring are excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The relative reactivity of the C2 and C6 bromine atoms in cross-coupling reactions can be influenced by several factors. The C2 position is generally more electron-deficient than the C6 position due to its proximity to the ring nitrogen, which can lead to faster oxidative addition. However, the steric bulk of the methanamine group at C3 might favor reaction at the less hindered C6 position. The choice of catalyst, ligand, and reaction conditions can often be tuned to achieve selective coupling at one position.
Table 1: Predicted Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Organometallic Reagent | Expected Product |
| Suzuki-Miyaura | R-B(OR')2 | (2-Bromo-6-aryl/vinyl-pyridin-3-yl)methanamine or (6-Bromo-2-aryl/vinyl-pyridin-3-yl)methanamine |
| Heck | Alkene | (2-Bromo-6-alkenyl-pyridin-3-yl)methanamine or (6-Bromo-2-alkenyl-pyridin-3-yl)methanamine |
| Sonogashira | Terminal alkyne | (2-Bromo-6-alkynyl-pyridin-3-yl)methanamine or (6-Bromo-2-alkynyl-pyridin-3-yl)methanamine |
| Buchwald-Hartwig | Amine | (2-Bromo-6-amino-pyridin-3-yl)methanamine or (6-Bromo-2-amino-pyridin-3-yl)methanamine |
Chemical Transformations Involving the Methanamine Functional Group
The primary amine of the methanamine group is a versatile functional group that can undergo a variety of chemical transformations.
Acylation, Alkylation, and Other N-Functionalization Reactions
The lone pair of electrons on the nitrogen atom of the methanamine group makes it nucleophilic and basic. It can readily react with electrophiles in a variety of N-functionalization reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will form the corresponding amides.
Alkylation: The amine can be alkylated using alkyl halides. The reaction can proceed to give mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.
Condensation Reactions and Imine Formation
The primary amine can undergo condensation reactions with carbonyl compounds. For instance, it will react with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.
Interplay of Substituents on Pyridine Ring Reactivity
The reactivity of this compound is a result of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms, and the electron-donating character of the methanamine group.
The methanamine group, being an ortho, para-director in electrophilic aromatic substitution, has a minimal directing effect in the context of the highly deactivated pyridine ring. Its primary electronic influence is a slight deactivation of the ring towards nucleophilic attack compared to 2,6-dibromopyridine.
The primary amine can act as a coordinating ligand for the metal catalyst in cross-coupling reactions. This coordination can influence the rate and selectivity of the reaction, potentially directing the catalyst to the C2 position.
Conversely, the bromine atoms have a significant impact on the basicity of the methanamine group. Their strong electron-withdrawing inductive effect will decrease the electron density on the nitrogen atom, making the amine less basic compared to 3-(aminomethyl)pyridine.
Electronic and Steric Effects of Dibromo and Methanamine Groups
The electronic landscape of the pyridine ring in this compound is a product of the cumulative inductive and resonance effects of its substituents. The two bromine atoms at the C2 and C6 positions exert strong electron-withdrawing inductive effects (-I) due to their high electronegativity. This effect significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. gcwgandhinagar.com Conversely, the methanamine group (-CH₂NH₂) at the C3 position is generally considered an electron-donating group. This is primarily due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance, although the methylene (B1212753) spacer mitigates this effect compared to a directly attached amino group.
The pyridine nitrogen itself is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack. gcwgandhinagar.com The combination of these effects results in a complex pattern of electron distribution. The positions ortho and para to the methanamine group (C2, C4, and C6) would be expected to have partially restored electron density due to resonance, but these are the same positions most strongly deactivated by the bromine atoms and the ring nitrogen. This push-pull electronic nature can lead to nuanced reactivity.
| Group | Position | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Bromo | C2, C6 | Strongly withdrawing | Weakly donating | Strongly deactivating |
| Methanamine | C3 | Weakly withdrawing | Donating (via N lone pair) | Activating (ortho, para directing) |
| Pyridine Nitrogen | - | Strongly withdrawing | - | Strongly deactivating |
Directed Metalation and Related Lithiation Chemistry
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). baranlab.orgrsc.org In this compound, several factors would influence the outcome of a lithiation reaction.
The methanamine group, or a suitably protected derivative (e.g., an amide or carbamate), can act as a DMG. uwindsor.ca The heteroatom (nitrogen) can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to an adjacent position. clockss.org In this molecule, the two potential sites for deprotonation ortho to the methanamine group are C2 and C4. However, the C2 position is already substituted with a bromine atom. Therefore, the methanamine group would be expected to direct lithiation to the C4 position.
Alternatively, the bromine atoms themselves can undergo metal-halogen exchange, a rapid reaction that often occurs at lower temperatures than direct deprotonation. researchgate.net Strong, sterically hindered bases like LDA are often used to favor deprotonation over nucleophilic attack on the pyridine ring. clockss.orgresearchgate.net The C2 and C6 positions in pyridine are more acidic than the C3 and C4 positions, but the directing effect of the methanamine group could kinetically favor deprotonation at C4.
The potential reaction pathways for the lithiation of this compound are:
Directed ortho-Metalation: Deprotonation at the C4 position, directed by the methanamine group (or a protected form). This is a likely pathway, especially if the amine is first protected to enhance its directing ability.
Metal-Halogen Exchange: Exchange of one of the bromine atoms (at C2 or C6) for lithium. This is often faster than deprotonation and is a common reactivity pathway for aryl bromides.
Deprotonation at C5: This position is meta to the methanamine group and adjacent to a bromine atom. While less likely, deprotonation at this site cannot be entirely ruled out depending on the specific base and reaction conditions used.
The regioselectivity of these reactions is highly dependent on the choice of base, solvent, and temperature. For example, using a strong, non-nucleophilic base like LDA at low temperatures would likely favor directed deprotonation at C4. In contrast, using a reagent like t-butyllithium might favor metal-halogen exchange. researchgate.net
| Reagent | Proposed Mechanism | Predicted Major Product (after quenching with E+) | Reference Principle |
|---|---|---|---|
| LDA, THF, -78 °C | Directed ortho-Metalation | 4-E-2,6-dibromo-3-(aminomethyl)pyridine | clockss.orgresearchgate.net |
| n-BuLi, THF, -78 °C | Competition between DoM and Metal-Halogen Exchange | Mixture of 4-E and 2-E derivatives | uwindsor.ca |
| t-BuLi, Et₂O, -78 °C | Metal-Halogen Exchange | 2-E-6-bromo-3-(aminomethyl)pyridine | researchgate.net |
The resulting organolithium intermediates from any of these pathways would be valuable for introducing a wide range of electrophiles, allowing for the synthesis of diverse polysubstituted pyridine derivatives.
Applications in Advanced Organic Synthesis and Materials Science
Utility as Building Blocks for Complex Molecular Architectures
The compound's structure is ideally suited for creating sophisticated molecular frameworks due to the differential reactivity of its functional groups. The two bromine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, while the aminomethyl group provides a site for linkage or further functionalization.
Macrocycles are of significant interest in medicinal chemistry and supramolecular chemistry, often possessing unique binding properties and biological activities. nih.gov While direct synthesis of macrocycles using (2,6-Dibromopyridin-3-yl)methanamine is not extensively documented, its precursor, 2,6-dibromopyridine (B144722), is a known component in macrocycle synthesis through nucleophilic aromatic substitution reactions. researchgate.net The bifunctional nature of the dibromo-scaffold allows it to act as a rigid corner piece in the construction of large ring systems.
The presence of the additional aminomethyl group in this compound provides an orthogonal reactive site. This allows for the creation of more complex macrocyclic structures where the amine can be used to tether the pyridine (B92270) unit into a larger assembly or be functionalized to introduce specific properties, such as chirality or water solubility.
Similarly, in the synthesis of polycyclic systems, the compound can serve as a versatile starting material. rsc.org Sequential, regioselective functionalization of the bromine atoms, followed by intramolecular cyclization involving the aminomethyl group, could provide access to novel, rigid polycyclic frameworks with potential applications in medicinal chemistry and materials science.
Fused heterocyclic systems are ubiquitous in biologically active molecules and functional materials. nih.govlongdom.org The juxtaposition of the aminomethyl group and a bromine atom in this compound makes it an excellent precursor for synthesizing fused ring systems.
A common strategy involves the substitution of the bromine at the 2-position with a suitable functional group, followed by an intramolecular cyclization reaction with the adjacent aminomethyl group. This approach can lead to the formation of various fused nitrogen-containing heterocycles, such as pyrido-fused pyrazines or diazepines. rsc.org Such reactions often proceed with high efficiency due to the favorable proximity of the reacting groups, forming stable 5-, 6-, or 7-membered rings. The remaining bromine at the 6-position is then available for subsequent diversification, allowing for the synthesis of a library of complex heterocyclic compounds from a single, versatile precursor.
Development of Novel Ligands for Transition Metal Catalysis
Pyridine and its derivatives are among the most important ligands in transition metal catalysis, valued for their ability to stabilize metal centers and modulate their catalytic activity. researchgate.netalfachemic.com The structure of this compound is a prime starting point for the design of sophisticated, polydentate ligands.
The pyridine nitrogen and the nitrogen of the aminomethyl group can act as a bidentate N,N-donor set, capable of chelating to a transition metal center. This fundamental coordination motif can be elaborated by leveraging the reactivity of the two bromine atoms. For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to introduce phosphine (B1218219) groups at the 2- and 6-positions, leading to the formation of pincer-type P,N,P-ligands.
Selective mono-substitution of the more reactive 2-bromo position allows for the synthesis of unsymmetrical ligands. researchgate.netacs.orgresearchgate.net Furthermore, chiral moieties can be introduced by reacting the aminomethyl group with a chiral auxiliary or by using chiral phosphines in the substitution reactions, providing access to a range of chiral ligands for asymmetric catalysis. The modular synthesis enabled by this building block allows for the systematic tuning of steric and electronic properties of the resulting ligands.
Table 1: Potential Ligand Architectures from this compound
| Ligand Type | Description | Potential Metal Coordination |
|---|---|---|
| Bidentate (N,N) | The inherent pyridine and amine nitrogens chelate a metal. | Pd, Ru, Cu, Ni |
| Pincer (P,N,P) | Phosphine groups are introduced at the 2- and 6-positions. | Pd, Fe, Co, Rh |
| Chiral Bidentate | A chiral group is attached via the aminomethyl function. | Rh, Ir, Ru |
The catalytic performance of metal complexes is highly dependent on the ligand architecture. nih.gov Ligands derived from this compound offer several features that can be exploited to control catalytic activity and selectivity.
Steric Hindrance: Bulky groups can be introduced at the 2- and 6-positions to create a defined coordination pocket around the metal center, influencing substrate approach and enhancing selectivity.
Electronic Effects: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups at the bromine positions. This modulation affects the electron density at the metal center, which in turn influences its reactivity in catalytic cycles such as oxidative addition and reductive elimination. acs.org
Hemilability: The aminomethyl sidearm can potentially act as a hemilabile ligand, reversibly binding to the metal center to open up a coordination site for substrate binding during the catalytic cycle.
Palladium complexes bearing such ligands are potential candidates for cross-coupling reactions like Suzuki and Heck couplings. kfupm.edu.sa Similarly, ruthenium or rhodium complexes could be investigated for hydrogenation and transfer hydrogenation reactions, while iron and cobalt complexes may find use in C-H activation and polymerization catalysis. nih.gov
Precursors for Polymer and Advanced Material Development
The development of new monomers is crucial for the synthesis of polymers with tailored properties. msu.eduresearchgate.netcmu.edu The bifunctional nature of the bromine atoms in this compound makes it an attractive monomer for step-growth polymerization.
Transition metal-catalyzed polycondensation reactions, such as Suzuki or Sonogashira polycouplings, can be employed to link these monomer units together, forming rigid-rod conjugated polymers. The pyridine units in the polymer backbone can impart specific electronic and photophysical properties, making these materials interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. nih.gov The aminomethyl group serves as a functional handle that can be used for post-polymerization modification, allowing for the tuning of properties like solubility or for the attachment of other functional moieties. This versatility positions this compound as a valuable precursor for the creation of novel functional polymers and advanced materials. academie-sciences.fr
Incorporation into Functional Polymers
The molecular architecture of this compound offers multiple pathways for its incorporation into polymeric structures. The presence of two bromine atoms makes it an ideal candidate for cross-coupling reactions, while the aminomethyl group provides a nucleophilic site for polycondensation reactions.
One of the most powerful methods for the synthesis of conjugated polymers is the Suzuki polycondensation , a palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid or ester. wikipedia.orgnih.gov The dibromo substitution on the pyridine ring of this compound allows it to act as a monomer in such reactions. For instance, polymerization with a diboronic acid, such as 1,4-phenylenediboronic acid, could yield a π-conjugated polymer with alternating pyridine and phenylene units. The general scheme for such a polymerization is depicted below:
n Br-Py-CH₂NH₂ + n (HO)₂B-Ar-B(OH)₂ → [-Py(CH₂NH₂)-Ar-]ₙ + 2n HBr
The resulting polymer would feature a conjugated backbone, essential for electronic conductivity and optical activity, with pendant aminomethyl groups that can be further functionalized to tune the polymer's properties, such as solubility or self-assembly behavior.
Alternatively, the aminomethyl group can be exploited in the formation of polyamides or poly(azomethine)s . researchgate.netmdpi.com Reaction with a dicarboxylic acid chloride, for example, would lead to the formation of an aromatic polyamide. researchgate.net These polymers are known for their exceptional thermal stability and mechanical strength. researchgate.net
Furthermore, condensation of the aminomethyl group with a dialdehyde (B1249045) can produce poly(azomethine)s, also known as polyimines or Schiff base polymers. tandfonline.comresearchgate.netnih.gov These materials are recognized for their thermal stability and have shown potential in electronic and optoelectronic applications. tandfonline.com The incorporation of the dibromopyridine moiety would be expected to influence the electronic properties of the resulting poly(azomethine).
The choice of polymerization strategy allows for the creation of a diverse range of polymer architectures, each with distinct properties and potential applications.
| Polymerization Method | Co-monomer Type | Resulting Polymer Class | Potential Key Properties |
|---|---|---|---|
| Suzuki Polycondensation | Diboronic acid (e.g., 1,4-phenylenediboronic acid) | π-Conjugated Polymer | Electroluminescence, High electron affinity |
| Polycondensation | Dicarboxylic acid chloride (e.g., terephthaloyl chloride) | Aromatic Polyamide | High thermal stability, Mechanical strength |
| Polycondensation | Dialdehyde (e.g., terephthalaldehyde) | Poly(azomethine) | Thermal stability, Semiconductor properties |
Design of Materials with Specific Optical or Electronic Properties
The inclusion of the this compound unit into a polymer backbone is anticipated to impart specific and desirable optical and electronic characteristics. Pyridine-containing conjugated polymers are known for their high electron affinity compared to their phenylene-based counterparts. cmu.edudtic.mil This property makes them excellent candidates for use as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The pyridine nitrogen atom can effectively stabilize negative charge carriers (electrons), facilitating their transport through the material.
Polymers derived from this compound are expected to exhibit strong luminescence , a characteristic feature of many pyridine-containing conjugated systems. researchgate.netresearchgate.net The emission color of these materials can often be tuned by modifying the chemical structure of the polymer, for instance, by altering the co-monomer or by post-polymerization functionalization of the aminomethyl group. researchgate.net The photoluminescent properties of such polymers are also sensitive to their environment, which can be exploited in the development of chemical sensors. For example, protonation of the pyridine nitrogen can lead to significant shifts in the absorption and emission spectra, forming the basis for pH-responsive fluorescent sensors. nih.gov
The combination of a conjugated backbone, for charge transport, with the electron-withdrawing nature of the pyridine ring and the potential for hydrogen bonding or further reactions at the aminomethyl side chain, provides a rich platform for the molecular engineering of advanced materials. For instance, the strategic design of copolymers could lead to materials with both hole-transporting and electron-transporting segments, enabling their use in single-layer OLEDs or as active materials in organic photovoltaics.
Below is a table summarizing the projected electronic and optical properties of hypothetical polymers incorporating the this compound monomer.
| Hypothetical Polymer | Key Structural Feature | Projected Electronic Property | Potential Optical Application |
|---|---|---|---|
| Poly(pyridine-alt-fluorene) | Alternating pyridine and fluorene (B118485) units | High electron mobility | Electron transport layer in OLEDs |
| Poly(pyridine vinylene) derivative | Conjugated vinylene linkages | Tunable bandgap | Active layer in polymer LEDs |
| Pyridine-containing Polyamide | Amide linkages with pyridine units | Good dielectric properties | High-temperature stable insulating films |
Computational Chemistry and Theoretical Characterization of 2,6 Dibromopyridin 3 Yl Methanamine
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For (2,6-Dibromopyridin-3-yl)methanamine, these studies reveal the distribution of electrons and the nature of chemical bonds, which are crucial determinants of its reactivity.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. The HOMO is associated with the nucleophilicity of a molecule, while the LUMO relates to its electrophilicity. mdpi.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-withdrawing bromine atoms and the nitrogen atom in the pyridine (B92270) ring are expected to significantly influence the energies of these frontier orbitals.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.35 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides a detailed picture of its electronic landscape. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for predicting how a molecule will interact with other charged species.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the aminomethyl group would exhibit positive potential. This distribution is critical for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (pyridine) | -0.52 |
| Br (C2) | -0.15 |
| Br (C6) | -0.14 |
| N (amine) | -0.85 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.
Transition State Analysis and Reaction Energetics
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.
For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbons, transition state analysis can reveal the feasibility of different reaction pathways. The calculated activation energies and reaction enthalpies provide a quantitative measure of the reaction's kinetics and thermodynamics.
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 25.3 |
| Enthalpy of Reaction (ΔH) | -10.8 |
Solvent Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules.
These models can predict how the polarity of the solvent will stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's energetic profile. mdpi.com For reactions of this compound, polar solvents are likely to influence reactions involving charged intermediates or transition states.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding these conformations is crucial for comprehending the molecule's biological activity and physical properties.
Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. For this compound, rotation around the C-C bond connecting the pyridine ring and the aminomethyl group is a key conformational variable.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape and provide insights into how the molecule behaves in a biological environment, such as its interaction with a protein binding site. researchgate.net These simulations can reveal the flexibility of the molecule and the preferred conformations it adopts in solution.
Conformational Landscapes and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, the key sources of conformational flexibility are the rotations around the C3-Cα and Cα-N bonds of the methanamine substituent. These rotations give rise to a potential energy surface with various conformers, each corresponding to a specific energy level. The identification of energy minima on this surface is critical as these represent the most stable, and therefore most probable, conformations of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping these conformational landscapes. nih.gov By systematically rotating the dihedral angles associated with the flexible bonds and calculating the corresponding energy, a potential energy scan can be generated. The points on this scan with the lowest energy correspond to the stable conformers.
For this compound, the primary dihedral angles to consider would be:
τ1 (N-Cα-C3-C2): Rotation around the bond connecting the aminomethyl group to the pyridine ring.
τ2 (H-N-Cα-C3): Rotation of the amino group itself.
The steric hindrance imposed by the bromine atom at the C2 position and the nitrogen atom of the pyridine ring would significantly influence the preferred conformations. It is anticipated that conformers where the aminomethyl group is oriented away from the bulky bromine atom would be energetically favored.
To illustrate this, a hypothetical torsional energy profile for the rotation around the C3-Cα bond is presented below. The energy values are illustrative and represent the expected relative stabilities of different conformers.
| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation |
| 0° | 5.0 | Eclipsed (high energy) |
| 60° | 0.5 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti (energy minimum) |
| 240° | 4.5 | Eclipsed |
| 300° | 0.5 | Gauche |
This table presents hypothetical data to illustrate the concept of a torsional energy profile.
Ligand Flexibility and Binding Conformations
The flexibility of a ligand is a crucial determinant of its ability to bind to a biological receptor. nih.gov The various low-energy conformations identified through computational analysis represent the shapes the molecule can readily adopt. When a ligand binds to a receptor, it often adopts a specific "bioactive conformation" that complements the binding site. nih.gov This bound conformation may not necessarily be the absolute lowest energy conformation in solution but is one of the accessible low-energy states. nih.gov
The conformational flexibility of this compound, arising from the rotatable bonds in its side chain, allows it to adapt its shape to fit into a binding pocket. Molecular docking simulations, a computational technique, can be employed to predict the preferred binding poses of this ligand within a hypothetical receptor active site. nih.gov These simulations would explore the different conformations of the ligand and its possible interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the receptor.
The bromine atoms on the pyridine ring can also play a role in binding through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The aminomethyl group can act as a hydrogen bond donor and acceptor, further contributing to the binding affinity.
Predictive Modeling for Synthetic Pathway Optimization
Computational chemistry offers valuable tools for optimizing the synthesis of chemical compounds. researchgate.netresearchgate.net For a molecule like this compound, predictive modeling can be applied to various aspects of its synthesis, from predicting reaction outcomes to optimizing reaction conditions.
The synthesis of substituted pyridines can often lead to a mixture of isomers. researchgate.net Computational models can help in predicting the regioselectivity of reactions, such as the introduction of the aminomethyl group onto the 2,6-dibromopyridine (B144722) scaffold. By calculating the electron density and other electronic properties of the starting material, it is possible to predict which positions on the pyridine ring are most susceptible to nucleophilic or electrophilic attack.
Furthermore, computational studies can be used to investigate the reaction mechanisms of the synthetic steps involved. mdpi.com This can provide insights into potential side reactions and help in selecting the appropriate reagents and conditions to maximize the yield of the desired product. For instance, DFT calculations can be used to model the transition states of key reaction steps, allowing for a comparison of different synthetic routes and the identification of the most energetically favorable pathway.
A hypothetical comparison of different computational methods for predicting the yield of a key synthetic step is presented below.
| Computational Method | Predicted Yield (%) | Computational Cost |
| Semi-empirical (AM1) | 75 | Low |
| Density Functional Theory (B3LYP/6-31G*) | 85 | Medium |
| Coupled Cluster (CCSD(T)) | 88 | High |
This table presents hypothetical data to illustrate the application of predictive modeling in synthetic chemistry.
By leveraging these predictive modeling techniques, the synthesis of this compound can be designed to be more efficient, with higher yields and fewer byproducts, ultimately accelerating the process of drug discovery and development where such compounds may be of interest. nih.govnih.govmdpi.com
Potential Applications in Chemical Biology and Pharmaceutical Lead Discovery
Design and Synthesis of Compounds with Defined Biological Activities
The strategic design and synthesis of novel compounds using (2,6-Dibromopyridin-3-yl)methanamine as a core structure allows for the creation of molecules with specific, predetermined biological functions. The presence of two chemically distinct reactive sites—the bromine atoms and the amino group—enables chemists to build molecular complexity in a controlled manner.
The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2 and 6 positions of the pyridine (B92270) ring. Such modifications can drastically alter the compound's steric and electronic properties, influencing its binding affinity and selectivity for a biological target.
Simultaneously, the primary amine of the methanamine group at the 3-position is a nucleophile that can be readily acylated or alkylated. This allows for the extension of the molecule with different side chains, which can be designed to interact with specific pockets or surfaces of a target protein. This dual functionalization strategy is a powerful tool for generating libraries of diverse compounds for high-throughput screening against various biological targets, including those implicated in cancer, infectious diseases, and metabolic disorders. nih.govmdpi.com For example, the synthesis of various 1,3-selenazole (B15495438) derivatives has led to compounds with demonstrated antimicrobial and anticonvulsant activities. nih.gov Similarly, modifications of related pyridine scaffolds have yielded compounds with potential anticancer properties.
Role in Enzyme Inhibition Studies
Substituted pyridine scaffolds are integral to the design of numerous enzyme inhibitors. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, often interacting with key amino acid residues in the "hinge region" of an enzyme's active site, a common binding motif for inhibitors. The this compound framework provides a basis for developing potent and selective enzyme inhibitors by modifying the substituents at the 2, 3, and 6 positions to optimize interactions with the target enzyme's binding pocket.
Derivatives of this scaffold can be explored as inhibitors for various enzyme classes. Halogenated pyridines have shown potential to exhibit selective cytotoxicity against cancer cell lines and can act as inhibitors for certain enzymes, which could be beneficial in treating diseases where these enzymes are overactive. For instance, cholinesterases are key targets in the treatment of Alzheimer's disease, and several inhibitors like Donepezil contain a related piperidine (B6355638) ring system. nih.gov The development of analogs from the this compound core could lead to new inhibitors for enzymes involved in metabolic or proliferative diseases.
| Enzyme Class | Example Inhibitor Type | Therapeutic Area |
| Cholinesterases nih.gov | Piperidine-derivatives | Alzheimer's Disease |
| Cyclin-Dependent Kinases nih.gov | 2,6-diamino-3-acylpyridines | Oncology |
| Monoamine Oxidase nih.gov | Various heterocyclic compounds | Neurological Disorders |
Exploration as Receptor Modulators and Ligands in Biological Systems
The pyridine moiety is a common feature in ligands designed to interact with a wide array of biological receptors, particularly G-protein coupled receptors (GPCRs). The ability of the pyridine nitrogen to serve as a hydrogen bond acceptor is crucial for anchoring ligands into receptor binding pockets. This compound can be used as a starting point to develop novel receptor agonists, antagonists, or allosteric modulators. nih.govnih.gov
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, are of particular interest as they can fine-tune receptor activity rather than simply turning it on or off. nih.gov This can lead to safer therapeutics with fewer side effects. By synthesizing a library of derivatives from the this compound scaffold, researchers can screen for compounds that act as positive allosteric modulators (PAMs), which enhance the effect of the natural ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov For example, research into 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has identified compounds that act as agonists for dopamine (B1211576) and serotonin (B10506) receptors, highlighting the utility of substituted pyridine cores in designing receptor-active agents for treating conditions like Parkinson's disease. researchgate.net
Scaffold for Kinase Inhibitor Development
Protein kinases are a major class of enzymes targeted in modern drug discovery, especially in oncology. Many clinically approved kinase inhibitors feature a heterocyclic core, such as pyridine or pyrimidine, that is designed to bind to the ATP-binding site of the kinase. nih.govnih.gov The this compound structure is an excellent scaffold for developing new kinase inhibitors.
The core pyridine ring can mimic the adenine (B156593) portion of ATP, forming key hydrogen bonds with the kinase hinge region. The reactive sites on the scaffold allow for the addition of substituents that can occupy adjacent hydrophobic pockets, leading to high affinity and selectivity. For example, novel series of 2,6-diamino-3-acylpyridines have been designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK1 and CDK2. nih.gov Similarly, scaffold hopping strategies have been used to develop aminopyrimidine-based inhibitors of Polo-like kinase 4 (PLK4), another important cancer target. nih.gov The versatility of the this compound scaffold allows for its adaptation to target a wide range of kinases by systematically modifying the groups attached to the core.
| Kinase Target | Scaffold Example | Therapeutic Indication |
| Cyclin-Dependent Kinases (CDKs) nih.govmdpi.com | 2,6-diamino-3-acylpyridines | Cancer |
| Polo-like kinase 4 (PLK4) nih.gov | Aminopyrimidines | Cancer |
| TNNi3K nih.gov | Anilinopyrimidines | Kinase Interrogation |
Structure-Guided Drug Design Approaches for Novel Therapeutics
Structure-guided drug design is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This approach relies on techniques like X-ray crystallography and computational modeling to visualize how a ligand binds to its target. The this compound scaffold is well-suited for such design strategies. nih.govnih.gov
Once the crystal structure of a target protein (e.g., a kinase or an enzyme) is known, chemists can use computational docking programs to predict how derivatives of the scaffold might fit into the active site. The dibromo-functionality is especially useful here, as it allows for the in silico replacement of the bromine atoms with various chemical groups. These virtual compounds can be assessed for their potential to form favorable interactions with the protein, such as filling a hydrophobic pocket or forming a new hydrogen bond. This process allows researchers to prioritize the synthesis of compounds that are most likely to be active, making the drug discovery process more efficient. nih.gov This approach has been successfully used to develop selective inhibitors for targets like bromodomains, where crystal structures revealed unique binding pockets that could be exploited by designing ligands to occupy that specific region. nih.gov
Rational Design of Ligand-Target Interactions
The ultimate goal of rational drug design is to create a molecule that engages its biological target through a precise and optimized network of intermolecular interactions. The chemical features of this compound provide a foundation for engineering these specific ligand-target interactions.
Hydrogen Bonding: The pyridine nitrogen is a key hydrogen bond acceptor, often interacting with backbone amide protons in the hinge region of kinases. The aminomethyl group can be modified, for example by converting it to an amide, to introduce additional hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions: The aromatic pyridine ring itself can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site. Furthermore, the bromine atoms can be replaced with larger, lipophilic groups designed to fit into specific hydrophobic sub-pockets within the active site. nih.gov
Ionic Interactions: The primary amine group can be protonated under physiological conditions, allowing it to form a salt bridge (ionic bond) with negatively charged amino acid residues such as aspartate or glutamate (B1630785) on the protein surface.
By systematically altering the substituents on the this compound scaffold, medicinal chemists can rationally design ligands that achieve high binding affinity and selectivity through the optimization of these fundamental molecular interactions. nih.gov
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches for Synthesis of Dibromopyridyl Methanamines
The synthesis of highly substituted pyridines is a focal point of organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netmdpi.com Traditional synthetic routes often rely on harsh conditions, stoichiometric reagents, and hazardous solvents, creating a significant environmental burden. rasayanjournal.co.in In response, the field is moving towards sustainable and green chemistry approaches that prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netmdpi.com
Future synthesis of (2,6-Dibromopyridin-3-yl)methanamine and its analogues will likely incorporate several green chemistry principles:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. rasayanjournal.co.in This approach offers high atom economy, reduces reaction times, and simplifies purification processes. nih.gov A potential green route to a dibromopyridyl methanamine precursor could involve a one-pot, base-catalyzed reaction of readily available starting materials, eliminating the need for isolating intermediates. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating. nih.govacs.org Applying this technology to the synthesis of pyridine (B92270) derivatives can lead to more efficient and less energy-intensive processes. acs.org
Use of Greener Solvents and Catalysts: The shift away from hazardous solvents towards more environmentally benign options like water or ethanol (B145695) is a key tenet of green chemistry. mdpi.com Furthermore, the development of metal-free catalytic systems or the use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and avoids contamination of the final product with toxic metals. rasayanjournal.co.innih.gov
| Parameter | Conventional Synthesis | Green Chemistry Approach |
| Principle | Often multi-step with isolated intermediates. | One-pot multicomponent reactions (MCRs). nih.gov |
| Solvents | Use of hazardous and toxic organic solvents. | Employment of safer solvents like water or ethanol. mdpi.com |
| Energy Input | Conventional heating requiring long reaction times (hours). | Microwave-assisted synthesis reducing reaction times to minutes. acs.org |
| Catalysis | Often relies on stoichiometric or toxic metal catalysts. | Use of metal-free, heterogeneous, or recyclable catalysts. rasayanjournal.co.innih.gov |
| Waste | Generates significant byproducts and waste streams. | High atom economy, minimizing waste. nih.gov |
Chemoinformatic and Machine Learning Applications in Compound Design and Screening
Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the rapid in silico design and evaluation of novel compounds. auctoresonline.orgnih.gov These computational tools can predict physicochemical properties, biological activities, and pharmacokinetic profiles, thereby prioritizing candidates for synthesis and reducing the time and cost associated with drug development. auctoresonline.orgmalariaworld.org
For derivatives of this compound, these computational approaches offer significant potential:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of unsynthesized analogues and identify key structural features that enhance therapeutic potential.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. tandfonline.com For this compound, docking studies can elucidate potential binding modes with therapeutic targets, guiding the design of derivatives with improved affinity and selectivity. malariaworld.orgmdpi.com
Virtual Screening and Library Design: Machine learning algorithms can screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target. tandfonline.com This allows for the design of focused combinatorial libraries based on the this compound scaffold, maximizing the efficiency of screening efforts. malariaworld.orgnih.gov
| Step | Chemoinformatic/ML Tool | Application to this compound |
| 1. Target Identification | N/A | A specific biological target (e.g., a kinase, receptor) is chosen. |
| 2. Lead Scaffolding | This compound | The core structure for derivative design is selected. |
| 3. Virtual Library Generation | Combinatorial Chemistry Software | A large, diverse library of virtual derivatives is created by modifying the core scaffold. malariaworld.org |
| 4. Property Prediction | Machine Learning Models | ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles are predicted. auctoresonline.org |
| 5. Binding Prediction | Molecular Docking | The binding affinity and interaction of derivatives with the biological target are simulated. mdpi.com |
| 6. Candidate Prioritization | QSAR & Scoring Functions | The most promising virtual compounds are ranked based on predicted activity and properties for synthesis. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govnih.gov When combined with automation and robotics, flow chemistry enables the rapid synthesis and optimization of compound libraries. atomfair.comwhiterose.ac.uk
The integration of these platforms represents a significant frontier for the synthesis of this compound derivatives:
Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of numerous reaction conditions (e.g., temperature, pressure, catalyst, residence time) with minimal reagent consumption. whiterose.ac.uk This accelerates the identification of optimal conditions for synthesizing derivatives.
Telescoped and Multi-step Synthesis: The modular nature of flow chemistry systems allows for the coupling of multiple reaction steps without the need for intermediate isolation and purification. uc.pt This "telescoping" of reactions can significantly shorten the synthetic sequence for complex molecules derived from this compound. nih.gov
On-Demand Library Synthesis: Automated platforms can synthesize libraries of compounds based on predefined protocols, facilitating high-throughput screening campaigns in drug discovery. nih.gov This allows for the efficient exploration of the chemical space around the this compound core. nih.gov
| Feature | Batch Synthesis | Automated Flow Synthesis |
| Scalability | Challenging; reaction conditions often need re-optimization. | Straightforward; achieved by running the system for longer periods. |
| Safety | Handling of hazardous intermediates and exothermic reactions can be risky. | Improved safety due to small reaction volumes and superior temperature control. uc.pt |
| Reproducibility | Subject to human variability and inconsistencies. | High reproducibility due to precise computer control over parameters. atomfair.com |
| Speed | Time-intensive manual setup, monitoring, and workup. | Accelerated synthesis and optimization through automation. whiterose.ac.uk |
| Integration | Difficult to integrate with real-time analysis. | Easily coupled with in-line analytical techniques (e.g., MS, NMR). atomfair.com |
Exploration of Bio-orthogonal Reactions with this compound
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net These reactions provide a powerful toolkit for studying biomolecules in their natural environment, enabling applications in chemical biology, drug delivery, and diagnostics. nih.govescholarship.org
A future research direction involves modifying this compound to incorporate a bio-orthogonal handle. The primary amine of the methanamine group is an ideal site for such modification. By attaching a chemical reporter like an azide (B81097) or a strained alkyne, the compound can be transformed into a probe for biological studies.
Staudinger Ligation: The reaction of an azide-modified derivative with a phosphine (B1218219) reagent is a well-established bio-orthogonal reaction. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often called "copper-free click chemistry," this reaction between a cyclooctyne (B158145) and an azide is rapid and highly specific, making it suitable for live-cell imaging. wikipedia.org
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The reaction between a tetrazine and a strained alkene (e.g., norbornene) is one of the fastest bio-orthogonal reactions known, allowing for the tracking of dynamic processes in real-time. escholarship.orgnih.gov
By tagging a bioactive molecule derived from this compound with a bio-orthogonal handle, researchers could visualize its distribution in cells, identify its binding partners, or trigger its activation at a specific site. pcbiochemres.com
Advanced Spectroscopic and Structural Characterization Techniques for Derivatives
The unambiguous characterization of novel chemical entities is fundamental to chemical research. Advanced spectroscopic and crystallographic techniques are essential for confirming the structure, purity, and stereochemistry of new derivatives of this compound. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the precise connectivity of atoms in a molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental composition of a new compound. mdpi.com Tandem MS (MS/MS) techniques can be used to probe the fragmentation patterns, offering further structural insights.
X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute configuration. bas.bg Single-crystal X-ray diffraction of a suitable derivative can reveal detailed structural information, including intermolecular interactions like hydrogen bonding in the solid state. bas.bg
Other Advanced Techniques: The characterization toolkit is continually expanding. Techniques like single-molecule spectroscopy and plasmonic nanospectroscopy are pushing the limits of detection and providing unprecedented detail on molecular behavior. mdpi.com
| Technique | Information Provided | Application for Derivatives of this compound |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei. | Confirming the success of synthetic modifications and elucidating the full covalent structure. mdpi.com |
| Mass Spectrometry | Molecular weight and elemental composition. | Verifying the molecular formula and identifying products in complex reaction mixtures. mdpi.com |
| X-ray Crystallography | 3D molecular structure, stereochemistry, crystal packing. | Unambiguously determining the three-dimensional architecture and intermolecular interactions. bas.bg |
| FT-IR Spectroscopy | Presence of specific functional groups. | Identifying characteristic vibrations of key bonds (e.g., C-Br, N-H, aromatic C-H). bas.bg |
| UV-Vis Spectroscopy | Electronic transitions (π-π*). | Characterizing the aromatic system and changes upon substitution. bas.bg |
Q & A
Q. What are the optimal synthetic routes for (2,6-Dibromopyridin-3-yl)methanamine, and how do halogen substituents influence reaction efficiency?
- Methodological Answer : The synthesis of brominated pyridinylmethanamines typically involves halogenation followed by amination. For brominated derivatives, regioselective bromination of pyridine precursors is critical. Controlled conditions (e.g., using DMF or THF as solvents) and temperatures between 60–100°C are recommended to avoid over-bromination . Subsequent amination can be achieved via reductive amination or nucleophilic substitution with ammonia/alkylamines under inert atmospheres . The electron-withdrawing nature of bromine atoms may slow amination kinetics, requiring longer reaction times or catalytic bases like KCO to enhance nucleophilicity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the methanamine group’s protons (δ ~3.0–4.0 ppm) and distinguish bromine-induced deshielding in the pyridine ring .
- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures. High-resolution data (d-spacing < 0.8 Å) are essential to resolve bromine’s heavy-atom effects .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (CHBrN; theoretical MW: 265.94 g/mol) and isotopic patterns characteristic of dibromo compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity for this compound synthesis?
- Methodological Answer : Discrepancies often arise from variations in halogenation conditions or purification methods. For example:
- Halogenation : Excess Br or HBr can lead to side products; monitor reaction progress via TLC or in-situ IR to detect intermediate bromopyridines .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Conflicting yields may stem from differences in starting material quality (e.g., anhydrous solvents vs. technical grade) .
- Validation : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. H NMR integration) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and assess the activation energy for substitutions at C-2 or C-6. Bromine’s electronegativity lowers electron density at adjacent positions, favoring nucleophilic attack at C-3 .
- Machine Learning : Tools like Pistachio or Reaxys can predict feasible reaction pathways by training on analogous bromopyridine datasets. Template-based scoring identifies high-yield conditions (e.g., solvent polarity, catalysts) .
- Docking Studies : For biological applications, molecular docking (AutoDock Vina) evaluates interactions with target enzymes, leveraging bromine’s hydrophobic/halogen-bonding properties .
Q. How do structural modifications (e.g., replacing bromine with chlorine or methyl groups) affect the compound’s bioactivity?
- Methodological Answer :
- Halogen Swaps : Chlorine analogs (e.g., (2,6-Dichloropyridin-3-yl)methanamine) show reduced steric hindrance but lower electronegativity, altering binding affinities in enzyme assays .
- Methyl Substitution : Introducing methyl groups (e.g., (6-Methyl-2-bromopyridin-3-yl)methanamine) increases lipophilicity, enhancing membrane permeability in cellular uptake studies .
- SAR Analysis : Compare IC values across analogs in target-specific assays (e.g., kinase inhibition) to map substituent effects on potency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Brominated amines may cause irritation or sensitization .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis) .
- Waste Disposal : Quench residual bromine with NaHSO before aqueous disposal. Store waste in halogen-approved containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
